DNMT1-IN-3 vs. RG108: Direct Enzymatic Potency Comparison in a Radiometric DNMT1 Assay
DNMT1-IN-3 (compound 7t-S) inhibited DNMT1 with an IC50 of 0.777 μM, representing a >320-fold improvement in potency over the parent scaffold inhibitor RG108, which exhibited an IC50 above 250 μM in the same radiometric assay using tritium-labeled S-adenosylmethionine (SAM) [1]. The S-enantiomer 7t-S was 10.5-fold more potent than its R-counterpart 7r-S (IC50 = 8.147 μM), confirming enantioselective target engagement [1].
| Evidence Dimension | DNMT1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.777 μM (DNMT1-IN-3 / 7t-S) |
| Comparator Or Baseline | RG108: IC50 > 250 μM; 7r-S: IC50 = 8.147 μM |
| Quantified Difference | >321-fold more potent than RG108; 10.5-fold more potent than 7r-S |
| Conditions | Radiometric assay using tritium-labeled SAM; 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid compound series |
Why This Matters
This >320-fold potency advantage over the widely used reference compound RG108 establishes DNMT1-IN-3 as a substantially more effective tool compound for DNMT1 inhibition studies, requiring significantly lower concentrations to achieve target engagement.
- [1] Liu, J., Ruan, M., Liu, Y., Hong, X., Zhang, L., & Zhang, Q. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry, 274, 116538. View Source
